Mellein
Overview
Description
Mellein is a naturally occurring compound classified as a dihydroisocoumarin. It is primarily produced by various fungi, including Aspergillus ochraceus and Macrophomina phaseolina . This compound has been identified as a secondary metabolite with a range of biological activities, including antimicrobial and phytotoxic properties .
Mechanism of Action
Mellein, also known as (-)-Mellein, is a dihydroisocoumarin, a phenolic compound that has been found to be produced by various organisms such as fungi, plants, insects, and bacteria . This compound has been associated with a range of biological activities and plays significant roles in the life cycles of its producers .
Target of Action
This compound has been found to exhibit potent antimicrobial activity, particularly against the bacterial genus Xanthomonas . The compound interacts with the proteins of Xanthomonas sp., reducing their pathogenicity . This suggests that the proteins of Xanthomonas sp. are the primary targets of this compound.
Mode of Action
This compound’s mode of action is primarily through its interaction with the proteins of Xanthomonas sp. Molecular docking studies have shown that this compound has good binding interactions with these proteins . This interaction leads to a reduction in the pathogenicity of the bacteria, thereby exhibiting its antimicrobial properties .
Biochemical Pathways
It is known that this compound is a secondary metabolite belonging to the class of polyketides . It is suggested that the pathways involved in this compound biosynthesis could involve various enzymes and genes .
Pharmacokinetics
In silico pharmacological studies have shown that this compound exhibits high gastrointestinal absorption properties and promising oral drug bioavailability . This suggests that the compound has good absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its bioavailability .
Result of Action
The primary result of this compound’s action is its antimicrobial effect. It has been found to rupture the cell walls of Xanthomonas sp., thereby proving its antimicrobial efficacy .
Action Environment
Biochemical Analysis
Biochemical Properties
Mellein interacts with various enzymes, proteins, and other biomolecules. It is involved in many biochemical reactions, playing significant roles in the life cycles of the organisms that produce it
Cellular Effects
This compound has been found to have various effects on different types of cells and cellular processes. For instance, it has been observed to induce wilting in soybean seedlings in hydroponic culture . The exact mechanisms through which this compound influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are still being researched .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific details about this compound’s stability, degradation, and long-term effects on cellular function are still being researched, it has been observed that this compound can induce phytotoxic symptoms in soybean seedlings .
Metabolic Pathways
This compound is involved in various metabolic pathways. The pathways that could be involved in this compound biosynthesis have been discussed, along with the enzymes and genes involved
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. It is known that this compound can induce local necrosis in plant tissues, suggesting a potential role in fungal pathogenesis
Preparation Methods
Synthetic Routes and Reaction Conditions: Mellein can be synthesized through several methods. One common synthetic route involves the cyclization of o-hydroxyphenylacetic acid under acidic conditions to form the dihydroisocoumarin structure . Another method includes the use of polyketide synthase enzymes in fungi, which catalyze the formation of this compound from simple precursors .
Industrial Production Methods: Industrial production of this compound often involves the fermentation of fungal cultures. For instance, Macrophomina phaseolina and Lasiodiplodia theobromae have been used to produce this compound in culture media . The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Mellein undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products:
Oxidation: Hydroxythis compound derivatives.
Reduction: Dihydrothis compound.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Mellein has a wide range of applications in scientific research:
Comparison with Similar Compounds
Mellein is compared with other dihydroisocoumarins such as:
Hydrangenol: Another dihydroisocoumarin with similar phytotoxic properties.
Botryodiplodin: A phytotoxin produced by the same fungal species, but with different biological activities.
Uniqueness: this compound’s unique combination of antimicrobial and phytotoxic properties, along with its production by diverse fungal species, sets it apart from other similar compounds .
Properties
IUPAC Name |
(3R)-8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWILGNNWGSNMPA-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=CC=C2)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(C(=CC=C2)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480-33-1 | |
Record name | (-)-Mellein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MELLEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y30Y67M5SV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Mellein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301747 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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